molecular formula C11H12F2N2O2 B15212790 4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one CAS No. 56875-00-4

4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one

Cat. No.: B15212790
CAS No.: 56875-00-4
M. Wt: 242.22 g/mol
InChI Key: JACIAAGQYWKNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazolidinone core with fluorine and hydroxyl functional groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-difluoro-1,5-dimethyl-2-phenylpyrazolidin-3-one with a hydroxylating agent to introduce the hydroxyl group at the 5-position. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and temperatures around 160°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyrazolidinone ring.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated derivatives.

    Substitution: Formation of substituted pyrazolidinone derivatives.

Scientific Research Applications

4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of fluorine and hydroxyl functional groups on a pyrazolidinone ring. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

56875-00-4

Molecular Formula

C11H12F2N2O2

Molecular Weight

242.22 g/mol

IUPAC Name

4,4-difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one

InChI

InChI=1S/C11H12F2N2O2/c1-10(17)11(12,13)9(16)15(14(10)2)8-6-4-3-5-7-8/h3-7,17H,1-2H3

InChI Key

JACIAAGQYWKNFS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)N(N1C)C2=CC=CC=C2)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.